molecular formula C17H20N2O3S B2399365 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 1448033-50-8

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2399365
CAS No.: 1448033-50-8
M. Wt: 332.42
InChI Key: JECOPTWBAPMEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a hydroxyethyl linker substituted with a 4-(methylthio)phenyl group and a 3-methoxyphenyl urea moiety. The compound’s structure combines sulfur-containing (methylthio) and oxygen-containing (methoxy) substituents, which may influence its physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-14-5-3-4-13(10-14)19-17(21)18-11-16(20)12-6-8-15(23-2)9-7-12/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECOPTWBAPMEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=C(C=C2)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Based Approach

The most common and straightforward method for preparing unsymmetrically substituted ureas involves the reaction of an amine with an isocyanate. For the synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea, this would typically involve the reaction of 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine with 3-methoxyphenyl isocyanate.

This approach is demonstrated in the synthesis of similar compounds, such as 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, which was prepared from the reaction of 2-amino-1-phenylethanol with 4-methoxyphenyl isocyanate in acetonitrile. The reaction was completed within 1 hour at room temperature, with a high yield of 84%.

Chloroformate Method

The chloroformate method utilizes phenyl chloroformate to activate one amine, followed by nucleophilic displacement with a second amine. This method is particularly useful for preparing N,N'-disubstituted ureas with various functional groups.

An example of this approach can be found in the synthesis of diaryl urea derivatives where phenyl chloroformate was used to activate aromatic amines in tetrahydrofuran at 0°C with pyridine as base, followed by reaction at room temperature for 24 hours.

Proposed Synthetic Routes for this compound

Route 1: Direct Isocyanate Method

Based on the synthesis of similar compounds, the following route is proposed for our target compound:

Table 1: Reagents and Conditions for Isocyanate Method

Reagent Amount Role
2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine 1.0 equiv. Primary amine component
3-Methoxyphenyl isocyanate 1.0-1.1 equiv. Isocyanate component
Acetonitrile 6-10 mL/mmol Solvent
Room temperature N/A Reaction condition
1-3 hours N/A Reaction time

The procedure would involve dissolving 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine in acetonitrile, followed by the dropwise addition of 3-methoxyphenyl isocyanate. The reaction mixture would be stirred at room temperature for 1-3 hours. After completion, the solvent would be removed under reduced pressure and the crude product could be purified by recrystallization from ethanol or by column chromatography.

This methodology is analogous to the preparation of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, which achieved high yields (approximately 84%) under similar conditions.

Route 2: Carbonyldiimidazole Method

For cases where the isocyanate component might be unstable or unavailable, the carbonyldiimidazole method provides an excellent alternative:

Table 2: Reagents and Conditions for Carbonyldiimidazole Method

Reagent Amount Role
3-Methoxyphenylamine 1.0 equiv. Amine component
Carbonyldiimidazole 1.2 equiv. Coupling agent
Dimethylformamide 30 mL/10 mmol Solvent
2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine 1.0 equiv. Second amine component
Room temperature N/A Reaction condition
10-12 hours (first step) N/A Reaction time
3-4 hours (second step) N/A Reaction time

The procedure would involve:

  • Adding 3-methoxyphenylamine and carbonyldiimidazole to dimethylformamide and stirring at room temperature for 10-12 hours
  • Adding 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine and continuing the reaction for 3-4 additional hours
  • Removing the solvent under reduced pressure
  • Purifying by column chromatography (chloroform:methanol = 30:1)

This approach is based on a similar procedure used for the synthesis of N-2-(dimethylamino)ethyl-N'-(6-bromo-2-[4-morpholinodithio base])urea, which achieved a yield of 88.2%.

Detailed Procedure for Isocyanate Method

Materials and Reagents

  • 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine
  • 3-Methoxyphenyl isocyanate
  • Acetonitrile (anhydrous)
  • Dichloromethane
  • Ethyl acetate
  • Diethyl ether
  • Silica gel for column chromatography
  • Anhydrous magnesium sulfate

Step-by-Step Synthesis Procedure

  • In a 100 mL round-bottomed flask equipped with a magnetic stirrer and under nitrogen atmosphere, dissolve 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (1.0 mmol) in anhydrous acetonitrile (10 mL).
  • Cool the solution to 0-5°C using an ice bath.
  • Add 3-methoxyphenyl isocyanate (1.1 mmol) dropwise over 5 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography.
  • Once the reaction is complete, remove the solvent under reduced pressure.
  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 × 30 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from a mixture of ethyl acetate and diethyl ether (1:3 by volume), as demonstrated in the preparation of 1,1-dimethyl-3-(2-phenylethyl)urea.

Alternative Synthetic Approaches

Two-Step Approach via Amine Protection

Another potential approach involves:

  • Protection of the amine group in 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine
  • Reaction with 3-methoxyphenyl isocyanate
  • Deprotection to yield the target compound

This approach might be beneficial if direct reaction leads to side products or poor selectivity.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent can significantly impact the yield and purity of the target compound. Based on related syntheses:

Table 4: Solvent Effects on Urea Formation

Solvent Advantages Disadvantages Expected Yield (%)
Acetonitrile Good solubility, easy workup Moderate polarity 80-85
Dichloromethane Excellent for isocyanate reactions Environmental concerns 75-85
Dimethylformamide Excellent solubility for various substrates Difficult to remove completely 85-90
Tetrahydrofuran Good for temperature-sensitive compounds Peroxide formation concerns 70-80

Aprotic dipolar solvents like DMF have been found to give better results than polar protic solvents like ethanol for reactions involving hydrazines and similar nucleophiles, which might also be applicable to our amine-isocyanate reaction.

Temperature Considerations

Temperature control is crucial for obtaining high yields and minimizing side reactions:

Table 5: Temperature Effects on Reaction

Temperature Potential Benefits Potential Drawbacks
0-5°C Minimizes side reactions during isocyanate addition Slower reaction rate
Room temperature (20-25°C) Convenient, good balance of rate and selectivity May not be optimal for all substrates
Elevated temperature (40-60°C) Faster reaction Potential side reactions, isocyanate decomposition

For the synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, room temperature was found to be sufficient, with the reaction completing within 1 hour.

Purification and Characterization

Purification Methods

Purification of the target compound can be achieved through:

  • Recrystallization: Using a mixture of ethyl acetate and diethyl ether (1:3 by volume), as demonstrated for similar compounds.
  • Column chromatography: Using chloroform:methanol (30:1) as the eluent system, similar to the purification of urea derivatives described in.

Characterization Techniques

Comprehensive characterization should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR in DMSO-d₆ or CDCl₃
    • 2D techniques (COSY, HSQC, HMBC) if necessary for complete structural assignment
  • Mass Spectrometry:

    • Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS)
    • High-Resolution Mass Spectrometry (HRMS) for accurate mass determination
  • Infrared Spectroscopy (FT-IR):

    • Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1640-1680 cm⁻¹), and other functional groups
  • Melting Point Determination

  • Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and selected analogs from the literature:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (if reported) References
Target Compound : 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea - 4-(Methylthio)phenyl
- 3-Methoxyphenyl
- Hydroxyethyl linker
~345.4 (calculated) N/A N/A Not reported
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - Pyrrole-2-carbonyl group
- 4-Methoxyphenyl
~349.3 72 N/A Synthetic focus
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridinylmethyl)thio]phenyl}urea - 4-Chloro-3-(trifluoromethyl)phenyl
- Pyridinylmethylthio group
~467.9 N/A N/A Kinase inhibition potential
1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (XVIIe) - Quinoxaline core
- 3-Methoxyphenyl
- Chloro substituent
419.86 76 >300 Anticancer activity
1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l) - Piperazinylmethylthiazole
- 3-Methoxyphenyl
424.3 78.9 N/A Not specified

Key Observations :

Structural Diversity: The target compound’s methylthio group distinguishes it from analogs with electron-withdrawing groups (e.g., chloro, trifluoromethyl in ) or heterocyclic motifs (e.g., pyrrole in , quinoxaline in ). The methylthio substituent may enhance lipophilicity and alter metabolic stability compared to methoxy or halide groups.

Quinoxaline-based analogs (e.g., XVIIe) showed higher yields (76–77%) but required multi-step protocols .

Biological Activity: While the target compound’s activity is unreported, structurally related ureas exhibit anticancer properties. For example, quinoxaline derivatives (XVIIe, XXV) demonstrated potent activity, with melting points >300°C indicating high thermal stability . Piperazinylmethylthiazole analogs (9l) may target kinase pathways due to their structural similarity to kinase inhibitors .

Spectroscopic Characterization :

  • Most analogs were confirmed via $^1$H/$^13$C NMR, FTIR, and HRMS (e.g., ). The target compound would likely require similar validation, with attention to the methylthio group’s distinct $^1$H NMR signals (~2.5 ppm for SCH$_3$) and sulfur-related mass spectral fragmentation.

Research Implications and Gaps

  • Structural Optimization : The methylthio group in the target compound offers a unique opportunity to explore sulfur’s role in modulating drug-receptor interactions, particularly in comparison to oxygen (methoxy) or halogen substituents.
  • Biological Screening: No data on the target compound’s activity are available. Prioritizing assays against cancer cell lines or kinase targets (e.g., EGFR, VEGFR) would align with trends in urea-based drug development .
  • Synthetic Scalability : The evidence highlights challenges in optimizing yields for urea derivatives. Future work could explore microwave-assisted or flow-chemistry methods to improve efficiency .

Biological Activity

The compound 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea , often referred to as a derivative of urea, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S. The presence of a methylthio group and methoxyphenyl moieties contributes to its unique properties, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, a related compound was tested for cytotoxicity against human colon adenocarcinoma cell lines. The results demonstrated an IC50 value of 12 µM, indicating potent activity against these cells .

Antiviral Activity

Compounds with similar structural features have also been investigated for their antiviral properties. For example, some derivatives have been reported to inhibit viral replication in vitro, particularly against HIV and other RNA viruses.

Table 2: Antiviral Activity Data

CompoundVirus TypeIC50 (µM)
Related Compound AHIV2.95
Related Compound BDENV1.1

The biological activity of This compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
  • Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell growth and survival.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolism likely occurring in the liver.

Table 3: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic

Toxicological evaluations are essential to ascertain any potential adverse effects. Current data indicate that while some derivatives exhibit low toxicity profiles, further investigations are required for comprehensive safety assessments.

Q & A

Q. Basic

  • NMR : 1^1H NMR reveals resonance signals for the hydroxyl proton (δ 5.2–5.5 ppm, broad), methoxy group (δ 3.8 ppm, singlet), and urea NH protons (δ 6.9–7.2 ppm, exchangeable). Aromatic protons from the 4-(methylthio)phenyl and 3-methoxyphenyl groups appear between δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 370.39 (C17_{17}H17_{17}F3_{3}N2_{2}O2_{2}S) with fragmentation patterns indicating cleavage at the urea bond .
  • IR : Stretching vibrations for urea (C=O at ~1650 cm1^{-1}) and hydroxyl (O–H at ~3300 cm1^{-1}) are diagnostic .

What strategies optimize solubility for in vitro biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : The hydroxyl group (pKa ~10–12) allows solubility enhancement in mildly acidic buffers (pH 4–6), though urea stability must be monitored .
  • Derivatization : Temporary protection of the hydroxyl group (e.g., acetylation) improves solubility but requires post-assay deprotection .

How does the methylthio substituent influence bioactivity and stability?

Q. Advanced

  • Bioactivity : The methylthio group enhances lipophilicity (logP +0.5), promoting membrane permeability. It may also engage in hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Stability : Susceptible to oxidation (e.g., by cytochrome P450 enzymes) to sulfoxide/sulfone metabolites. Stability studies in liver microsomes recommend co-administration with antioxidants (e.g., ascorbate) .

What in silico approaches predict target interactions?

Q. Advanced

  • Molecular Docking : Glide or AutoDock Vina can model binding to kinases (e.g., EGFR, VEGFR2) by aligning the urea moiety with hinge-region residues. The 3-methoxyphenyl group may occupy hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess dynamic stability of ligand-target complexes, highlighting critical hydrogen bonds (e.g., urea NH to Asp831 in EGFR) .
  • Pharmacophore Modeling : Identify essential features (urea carbonyl, hydroxyl, aromatic rings) for virtual screening of analogues .

How to resolve discrepancies in reported IC50_{50}50​ values across studies?

Q. Data Contradiction Analysis

  • Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) or incubation times (1 hr vs. 24 hr) impacts kinase inhibition results. Standardize using the ADP-Glo™ Kinase Assay .
  • Cell Lines : Differences in metabolic activity (e.g., HepG2 vs. MCF-7) affect cytotoxicity. Validate using isogenic cell models and normalize to housekeeping genes (e.g., GAPDH) .
  • Control Compounds : Include reference inhibitors (e.g., Sorafenib for kinases) to calibrate assay sensitivity .

What is the hypothesized mechanism of antiproliferative activity?

Q. Mechanistic Insight

  • Kinase Inhibition : Diaryl ureas are known EGFR/VEGFR2 inhibitors. The compound may block ATP binding, validated by competitive binding assays (Kd_d ~50 nM) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows dose-dependent early apoptosis in HCT116 cells (24 hr, 10 µM) .
  • ROS Modulation : The methylthio group may act as a pro-oxidant, depleting glutathione and inducing oxidative stress in cancer cells .

How do substituents on aryl groups affect potency and selectivity?

Q. Structure-Activity Relationship (SAR)

Substituent Effect on Potency Selectivity
4-Methylthio ↑ Lipophilicity → ↑ cell uptake↓ Metabolic stability (vs. 4-methoxy)
3-Methoxy ↑ H-bonding to targets↑ Solubility (vs. 3-nitro)
Trifluoromethyl (comparator)↑ Electron-withdrawing → ↑ kinase affinity↑ Toxicity in normal cells .

What are the major degradation pathways under physiological conditions?

Q. Stability Analysis

  • Hydrolysis : Urea bond cleavage occurs at pH <3 or >10, forming 3-methoxyaniline and 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. Stabilize with buffers (pH 6–8) .
  • Oxidation : Methylthio → sulfoxide (CYP3A4-mediated) → sulfone. Monitor via LC-MS/MS in hepatocyte incubations .
  • Photodegradation : Protect from light (amber vials) to prevent aryl radical formation .

How to design analogues with improved metabolic stability?

Q. Advanced Optimization

  • Bioisosteres : Replace methylthio with trifluoromethylthio (enhanced oxidation resistance) or cyclopropyl (steric shielding) .
  • Prodrugs : Mask hydroxyl as a phosphate ester (cleaved by phosphatases in target tissues) .
  • Cyano Substitution : Introduce cyano at the phenyl para position to reduce CYP2D6-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.